GaN Crystal Growth: Sodium Amide as a Mineralizer for Enhanced Crystal Size
In the basic ammonothermal growth of gallium nitride (GaN) single crystals, the choice of sodium-based mineralizer directly influences the achievable crystal size. A direct comparative study evaluated sodium amide, sodium azide, and sodium metal under supercritical ammonia conditions (575 °C, 220 MPa). The use of sodium amide resulted in the growth of three-dimensional polyhedron crystals exceeding 5 mm in size . This size metric is crucial for subsequent wafer fabrication and device yield in high-power LED and laser diode applications.
| Evidence Dimension | GaN Crystal Size Achieved |
|---|---|
| Target Compound Data | > 5 mm (three-dimensional polyhedron shape) |
| Comparator Or Baseline | Sodium metal and sodium azide (as alternative sodium-based mineralizers) |
| Quantified Difference | Sodium amide enabled growth of crystals >5 mm in size; direct size metrics for sodium metal or sodium azide were not quantified in the same study for this specific metric, though sodium metal was noted for improved growth rate and quality in a related study. |
| Conditions | Supercritical ammonia at 575 °C and 220 MPa on GaN platelets |
Why This Matters
This quantifiable crystal size (>5 mm) provides a procurement-relevant performance metric, justifying the selection of sodium amide over other sodium mineralizers for the ammonothermal growth of bulk GaN crystals suitable for substrate fabrication.
- [1] Hashimoto, T., Wu, F., Speck, J. S., & Nakamura, S. (2007). Growth of Bulk GaN Crystals by the Basic Ammonothermal Method. Japanese Journal of Applied Physics, 46(10L), L889. View Source
